![molecular formula C17H33ClN2O6S B15130613 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin B Hydrochloride is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to Lincomycin A, with both compounds being used to treat serious bacterial infections, particularly those caused by Gram-positive bacteria . Lincomycin B Hydrochloride is less commonly used than its counterpart, Lincomycin A, but it still holds significant importance in the field of antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: Lincomycin B Hydrochloride is typically produced through the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The resulting broth is then subjected to various purification steps to isolate Lincomycin B .
Industrial Production Methods: Industrial production of Lincomycin B Hydrochloride involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and aeration are carefully controlled to optimize yield. The crude product is then purified using techniques like chromatography to obtain high-purity Lincomycin B Hydrochloride .
化学反応の分析
Types of Reactions: Lincomycin B Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of Lincomycin B Hydrochloride .
科学的研究の応用
Lincomycin B Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the development of new antibiotics and in the study of bacterial infections.
Industry: It is employed in the production of veterinary antibiotics and as a feed additive to promote growth in livestock
作用機序
Lincomycin B Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts protein synthesis, leading to bacterial cell death . The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of the peptidyl transferase reaction .
類似化合物との比較
Lincomycin B Hydrochloride is often compared to other lincosamide antibiotics, such as:
Lincomycin A: The most closely related compound, with similar antibacterial activity but higher clinical usage.
Clindamycin: A semi-synthetic derivative of Lincomycin A, known for its higher potency and broader spectrum of activity.
Uniqueness: Lincomycin B Hydrochloride is unique due to its specific structural differences from Lincomycin A, which result in slightly different pharmacokinetic properties and antibacterial activity. Its role as a secondary product in the fermentation process also distinguishes it from the more commonly used Lincomycin A .
特性
分子式 |
C17H33ClN2O6S |
|---|---|
分子量 |
429.0 g/mol |
IUPAC名 |
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H |
InChIキー |
MGUWHIXJDICIPX-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
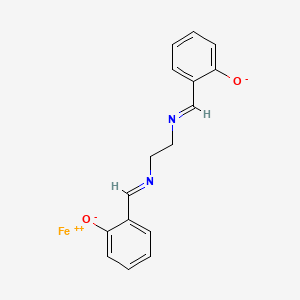
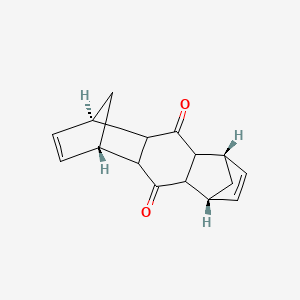
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
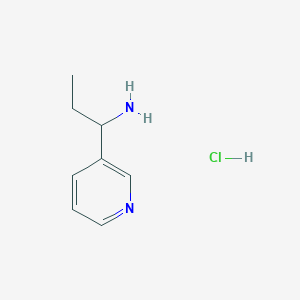
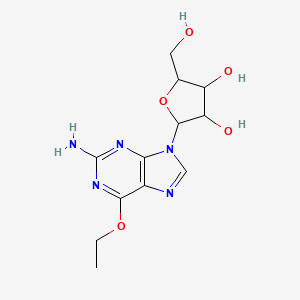



![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)

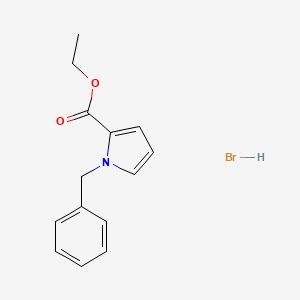
![1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)
